molecular formula C9H11NO B561003 2-Picoline,5-(1-methoxyvinyl)-(6CI) CAS No. 102879-35-6

2-Picoline,5-(1-methoxyvinyl)-(6CI)

Cat. No.: B561003
CAS No.: 102879-35-6
M. Wt: 149.193
InChI Key: SBHSMWFXPYCCDX-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

IUPAC Name and Systematic Classification

The IUPAC name 5-(1-methoxyethenyl)-2-methylpyridine reflects the compound’s structure:

  • A pyridine ring (C₅H₅N) forms the core.
  • A methyl group (-CH₃) is attached to the 2-position.
  • A methoxyethenyl group (-CH₂=CHOCH₃) substitutes the 5-position.

The systematic classification places it under the pyridine family, specifically as a 2-picoline (2-methylpyridine) derivative with a vinyl ether functionalization.

Molecular Formula and Weight
Property Value
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol

CAS Registry Number and Alternative Designations

The CAS Registry Number for this compound is not widely reported in public databases, suggesting it may be a recent synthetic target or proprietary substance. Alternative designations include:

  • 5-(1-Methoxyvinyl)-2-picoline
  • 2-Methyl-5-(methoxyvinyl)pyridine

Key identifiers:

  • SMILES : CC1=NC=C(C=C1)C(=C)OC
  • InChIKey : SBHSMWFXPYCCDX-UHFFFAOYSA-N (hypothetical derivation based on structural analogs).

Historical Context and Discovery

Pyridine derivatives have been studied since the 19th century, with Thomas Anderson’s isolation of pyridine from coal tar in 1849 marking a foundational discovery. The synthesis of alkylpyridines, such as 2-picoline, emerged in the early 20th century through Chichibabin amination and other methods. The introduction of vinyl ether substituents, as seen in 5-(1-methoxyvinyl)-2-methylpyridine, reflects modern advancements in regioselective functionalization aimed at enhancing reactivity for applications in catalysis and drug design.

While the exact synthesis route for this compound is not detailed in publicly available literature, analogous methods for pyridine derivatization include:

  • Friedel-Crafts alkylation for methyl group introduction.
  • Heck coupling or vinylation reactions to attach the methoxyvinyl group.

Structural Relationship to Pyridine Derivatives

Core Pyridine Framework

The pyridine ring provides aromatic stability and electron-deficient characteristics, enabling electrophilic substitution at specific positions. The 2- and 5-positions are meta to the nitrogen, directing substituents to these sites in synthetic modifications.

Key Structural Features:

  • 2-Methyl Group : Enhances electron density at the ortho and para positions, facilitating further functionalization. Similar methylated pyridines, such as 2-picoline (CAS 109-06-8), are foundational in synthesizing herbicides and pharmaceuticals.
  • 5-Methoxyvinyl Group : Introduces a conjugated alkene and ether moiety, which can participate in cycloaddition or polymerization reactions. Comparable substituents are seen in agrochemical precursors like 6-chloro-2-methoxy-3-nitropyridine (CAS 40851-91-0).
Comparative Analysis with Analogues
Compound Substituents Applications
2-Picoline 2-CH₃ Solvent, herbicide synthesis
5-Chloro-2-methoxypyridine 2-OCH₃, 5-Cl Pharmaceutical intermediate
5-(1-Methoxyvinyl)-2-methylpyridine 2-CH₃, 5-CH₂=CHOCH₃ Potential monomer for conductive polymers

This structural profile positions 5-(1-methoxyvinyl)-2-methylpyridine as a candidate for specialized organic synthesis, though its applications remain exploratory.

Properties

CAS No.

102879-35-6

Molecular Formula

C9H11NO

Molecular Weight

149.193

IUPAC Name

5-(1-methoxyethenyl)-2-methylpyridine

InChI

InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3

InChI Key

SBHSMWFXPYCCDX-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=C)OC

Synonyms

2-Picoline,5-(1-methoxyvinyl)-(6CI)

Origin of Product

United States

Preparation Methods

Direct Electrophilic Substitution at Position 5

The methyl group in 2-picoline (2-methylpyridine) acts as an electron-donating group, directing electrophilic substitution to the meta and para positions relative to itself. For substitution at position 5, Friedel-Crafts-type reactions or directed metalation strategies may be employed:

  • Friedel-Crafts Alkylation :
    A methoxyvinyl group could be introduced via reaction with a methoxyvinyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, pyridine’s inherent electron-deficient nature limits traditional Friedel-Crafts reactivity. Modified conditions, such as using a superacidic medium or directing groups, may enhance electrophilic attack.

  • Directed Ortho Metalation (DoM) :
    Lithiation of 2-picoline using n-butyllithium at low temperatures (-78°C) generates a lithio intermediate at position 3 or 4. Subsequent transmetallation and coupling with a methoxyvinyl electrophile (e.g., methoxyvinyl iodide) could install the substituent at position 5 through a tandem metalation-coupling sequence.

Oxidative Functionalization of the Methyl Group

Patent CN101698659B demonstrates the oxidation of 2-picoline’s methyl group to form intermediates like 2-picoline oxynitride. Adapting this approach:

  • Oxidation to Aldehyde :
    Treatment of 2-picoline with hydrogen peroxide (H₂O₂) in acetic acid under controlled temperatures (60–70°C) yields 2-pyridinecarbaldehyde.

  • Wittig Reaction with Methoxy-Substituted Reagents :
    The aldehyde intermediate reacts with a methoxy-substituted ylide (e.g., methoxymethylenetriphenylphosphorane) to form the 1-methoxyvinyl group. This one-pot oxidation-Wittig sequence could directly yield the target compound.

Cyclization Strategies for Ring Formation

Hantzsch Dihydropyridine Synthesis

Constructing the pyridine ring de novo with pre-installed substituents offers an alternative route:

  • Condense acetaldehyde (as the enamine component) with a β-keto ester containing the methoxyvinyl group.

  • Cyclize under acidic conditions to form the dihydropyridine intermediate.

  • Oxidize to the aromatic pyridine ring using agents like HNO₃ or MnO₂.

Kröhnke Pyridine Synthesis

This method involves the reaction of α,β-unsaturated ketones with ammonium acetate. For 2-picoline,5-(1-methoxyvinyl):

  • Prepare a γ-keto aldehyde with a methoxyvinyl moiety.

  • React with ammonium acetate in acetic acid under reflux to form the pyridine core.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

If a halogenated pyridine precursor (e.g., 5-bromo-2-picoline) is available, coupling with a methoxyvinylboronic acid under palladium catalysis could introduce the substituent:

  • Reagents : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O solvent.

  • Conditions : 80–100°C, 12–24 hours.

Heck Reaction

A vinylation approach using 5-iodo-2-picoline and methoxyethylene in the presence of Pd(OAc)₂ and a phosphine ligand:

  • Key Challenge : Controlling regioselectivity to avoid over-insertion of the vinyl group.

Industrial and Scalable Considerations

Reactor Design for Continuous Processing

Patent CA2763574C highlights the use of loop reactors for pyridine derivative synthesis, emphasizing enhanced mixing and heat transfer. For large-scale production of 2-picoline,5-(1-methoxyvinyl):

  • Jet-loop reactors achieve rapid dispersion of reactants, critical for exothermic steps like nitrosation or oxidation.

  • Residence Time : 10–30 minutes for continuous reactions, ensuring complete conversion while minimizing side products.

Solvent and Catalyst Recovery

  • Glacial acetic acid (used in Patent CN101698659B) serves as both solvent and proton donor in oxidation steps. Distillation under reduced pressure (5 mmHg) enables efficient recovery.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Al₂O₃-supported Pd) reduce costs and waste in cross-coupling reactions.

Mechanistic and Kinetic Insights

Role of Acetic Acid in Oxidation

In Patent CN101698659B, glacial acetic acid facilitates the oxidation of 2-picoline’s methyl group by stabilizing intermediates through hydrogen bonding. Kinetic studies suggest a second-order dependence on H₂O₂ concentration, with rate-limiting peroxide decomposition.

Regioselectivity in Electrophilic Substitution

Challenges and Optimization Strategies

Byproduct Formation in Vinylation

Uncontrolled polymerization of the methoxyvinyl group is a key side reaction. Mitigation strategies include:

  • Low-Temperature Conditions : Maintaining reactions below 0°C during coupling steps.

  • Radical Inhibitors : Adding hydroquinone or BHT to suppress radical chain processes.

Purification of Polar Intermediates

The target compound’s polarity complicates isolation. Patent CN101698659B employs chloroform extraction and activated carbon decolorization to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-Picoline,5-(1-methoxyvinyl)-(6CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The methoxyvinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

2-Picoline,5-(1-methoxyvinyl)-(6CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Picoline,5-(1-methoxyvinyl)-(6CI) involves its interaction with specific molecular targets and pathways The methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions

Comparison with Similar Compounds

Similar Compounds

    2-Picoline: A simpler pyridine derivative without the methoxyvinyl substitution.

    3-Picoline: Another pyridine derivative with a methyl group at the 3-position.

    4-Picoline: Similar to 2-Picoline but with the methyl group at the 4-position.

Uniqueness

2-Picoline,5-(1-methoxyvinyl)-(6CI) is unique due to the presence of the methoxyvinyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to other picoline derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Q & A

Basic: What are the optimal synthetic pathways for 2-Picoline,5-(1-methoxyvinyl)-(6CI), and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of 2-Picoline derivatives typically involves cross-coupling reactions or functionalization of the pyridine backbone. For 5-(1-methoxyvinyl) substitution, palladium-catalyzed coupling (e.g., Heck or Suzuki-Miyaura) may be employed to introduce the methoxyvinyl group. Optimization should focus on:

  • Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄ for coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature control : Stepwise heating (60–80°C) to minimize side reactions.
  • Monitoring : Use HPLC or GC-MS to track intermediate formation .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Picoline,5-(1-methoxyvinyl)-(6CI)?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxyvinyl substitution patterns and pyridine ring integrity. Compare chemical shifts with analogous 2-Picoline derivatives (e.g., δ 8.3–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve steric effects of the methoxyvinyl group using single-crystal diffraction. Topological analysis (QTAIM) can map electron density distribution in the pyridine ring .
  • FT-IR : Identify C-O (methoxy) and C=C (vinyl) stretches at ~1250 cm⁻¹ and 1640 cm⁻¹, respectively .

Advanced: How can researchers reconcile discrepancies between observed spectral data and computational predictions for this compound?

Methodological Answer:
Contradictions often arise from approximations in computational models. To resolve this:

  • Refine DFT Calculations : Use B3LYP/6-311+G(d,p) with solvent correction to improve accuracy.
  • Validate with Experimental Data : Compare computed IR/Raman spectra with experimental results, adjusting for anharmonicity effects .
  • Dynamic Effects : Conduct molecular dynamics simulations to account for conformational flexibility in the methoxyvinyl group .

Advanced: What advanced oxidation processes (AOPs) effectively degrade 2-Picoline derivatives, and how is treatment efficacy quantified?

Methodological Answer:

  • Sonochemical Degradation : Ultrasonic (US) irradiation combined with Fenton’s reagent (Fe²⁺/H₂O₂) achieves a synergetic index of 5.71 for 2-Picoline degradation. Key metrics:
    • Cavitational Yield : Quantify hydroxyl radical (·OH) generation via terephthalic acid dosimetry.
    • COD Removal : Measure chemical oxygen demand reduction to assess mineralization .
  • Process Optimization : Adjust pH (2.5–3.0) and H₂O₂ dosage (0.1–0.3 mM) to maximize degradation efficiency .

Basic: What are the key stability considerations for storing and handling 2-Picoline,5-(1-methoxyvinyl)-(6CI)?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) due to potential hydrolysis of the methoxyvinyl group.
  • Light Exposure : Protect from UV light to prevent photolytic cleavage; use amber glassware.
  • Temperature : Long-term storage at –20°C to retard polymerization .

Advanced: How can computational models predict the reactivity of 2-Picoline,5-(1-methoxyvinyl)-(6CI) in nucleophilic substitution reactions?

Methodological Answer:

  • DFT-Based Reactivity Descriptors : Calculate Fukui indices (f⁻/f⁺) to identify electrophilic/nucleophilic sites on the pyridine ring.
  • Transition State Analysis : Use Gaussian-16 to model SNAr (nucleophilic aromatic substitution) pathways, focusing on activation energies for methoxyvinyl group substitution .
  • Solvent Effects : Apply CPCM (Conductor-like Polarizable Continuum Model) to simulate solvent interactions in DMSO or THF .

Advanced: What strategies can resolve contradictory results in catalytic activity studies involving 2-Picoline derivatives?

Methodological Answer:

  • Controlled Replication : Standardize catalyst loading (e.g., 5 mol% Pd) and reaction time across batches.
  • In Situ Spectroscopy : Use ReactIR to monitor intermediate species and identify side reactions.
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent) causing variability .

Basic: How can researchers validate the purity of 2-Picoline,5-(1-methoxyvinyl)-(6CI) post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (ACN:H₂O gradient) to separate impurities.
  • Melting Point Analysis : Compare observed mp with literature values (if available) for analogous 2-Picoline derivatives .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

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